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Compound of Interest

Compound Name: Vimirogant hydrochloride

Cat. No.: B14010261

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational oral therapies for
psoriasis, Vimirogant and Cedirogant. Both agents target the retinoic acid receptor-related
orphan receptor gamma t (RORYyt), a key transcription factor in the differentiation of T helper 17
(Th17) cells and the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17),
which are central to the pathogenesis of psoriasis. This document summarizes their
mechanism of action, preclinical and clinical data, and provides detailed experimental
methodologies for key assays.

Executive Summary

Vimirogant (VTP-43742) is a potent and selective RORyt inhibitor, while Cedirogant (ABBV-
157) is a RORyt inverse agonist. Both demonstrated potential in early-phase clinical trials for
psoriasis by modulating the I1L-23/IL-17 pathway. However, the development of Cedirogant was
discontinued due to unfavorable preclinical toxicology findings. Vimirogant has also seen its
development for certain autoimmune disorders halted, though a Phase Il trial for dry eye
disease has been completed. This guide presents the available data to facilitate a scientific
comparison of their profiles.

Mechanism of Action and Signaling Pathway

Both Vimirogant and Cedirogant target RORyt, a master regulator of Th17 cell differentiation.
RORyt promotes the transcription of genes encoding for pro-inflammatory cytokines, most
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notably IL-17A and IL-17F. By inhibiting RORyt, Vimirogant blocks this transcriptional activity.
As an inverse agonist, Cedirogant also suppresses the activity of RORyt. The downstream
effect of both is the reduction of Th17 cell-mediated inflammation.

RORyt Signaling Pathway in Th17 Cells
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RORyt Signaling Pathway

Preclinical Data Comparison

Direct comparative preclinical studies are not publicly available. However, data from
independent studies provide insights into their potency and selectivity.
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Parameter Vimirogant Cedirogant

Mechanism of Action RORyt Inhibitor RORyt Inverse Agonist

Binding Affinity (Ki) 3.5 nM[1] Not Reported

IC50 (RORVyt Inhibition) 17 nM[1] Not Reported

o >1000-fold vs RORa and )

Selectivity Selective for RORyt[2]

RORB[1]
_ IC50 = 57 nM (mouse

Effect on IL-17A Secretion Not Reported

splenocytes)[1]

IC50 = 18 nM (human PBMCs)
[1]

IC50 =192 nM (human whole
blood)[1]

Clinical Data Comparison: Psoriasis

Both Vimirogant and Cedirogant underwent Phase Il clinical trials for the treatment of moderate
to severe plaque psoriasis. The trial designs and primary endpoints differed, making a direct
comparison challenging.

Parameter 350 mg daily 700 mg daily Placebo
Treatment Duration 4 weeks 4 weeks 4 weeks
Primary Endpoint PASI Score Reduction  PASI Score Reduction ~ PASI Score Reduction
Placebo-Adjusted
_ 24% 30% N/A
PASI Reduction
Reference [3] [3] [3]

Cedirogant: Phase IIb Study (NCT05044234)
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Parameter 75 mg daily 150 mg daily 375 mg daily Placebo
Treatment
, 16 weeks 16 weeks 16 weeks 16 weeks
Duration
PASI 75 PASI 75 PASI 75 PASI 75

Primary Endpoint )
Achievement

Achievement

Achievement

Achievement

PASI 75

Achievement 28.6%[4] 7.7%[4] 41.7%[4] 0%][4]
Rate

Reference [41[5][6] [41[5][6] [41[5][6] [41[5][6]

Note: The Cedirogant Phase IlIb study was terminated early due to preclinical findings[4][5][6].

Experimental Protocols
In Vitro RORyt Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds

against RORyt, similar to assays used in the preclinical evaluation of Vimirogant and

Cedirogant.
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Experimental Workflow: In Vitro RORyt Inhibition Assay
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Workflow for RORyt Inhibition Assay

Methodology:

e Reagents: Recombinant human RORyt ligand-binding domain (LBD), a fluorescently labeled
coactivator peptide (e.g., from SRC1/NCoA-1), and the test compound (Vimirogant or
Cedirogant) at various concentrations.

e Assay Principle: The assay measures the ability of the test compound to disrupt the
interaction between the RORyt LBD and the coactivator peptide. This is often performed
using proximity-based assay technologies like Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) or AlphaScreen.

e Procedure:
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[e]

The RORyt LBD is incubated with the test compound.

(¢]

The fluorescently labeled coactivator peptide is added to the mixture.

[¢]

The reaction is allowed to reach equilibrium.

[¢]

The signal (e.g., FRET ratio) is measured using a plate reader.

o Data Analysis: The signal is plotted against the compound concentration to generate a dose-
response curve, from which the IC50 value (the concentration of the compound that inhibits
50% of the RORYyt-coactivator interaction) is calculated.

Th17 Cell Differentiation Assay (General Protocol)

This protocol describes a general method to assess the effect of compounds on the
differentiation of naive T cells into Th17 cells.

Methodology:

o Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear
cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

e Cell Culture: The isolated naive CD4+ T cells are cultured in a medium containing anti-CD3
and anti-CD28 antibodies to stimulate T cell receptor signaling.

e Th17 Differentiation Conditions: To induce differentiation into Th17 cells, the culture medium
is supplemented with a cocktail of cytokines, typically including TGF-3, IL-6, IL-13, and IL-23.
The test compound (Vimirogant or Cedirogant) is added at various concentrations.

e Analysis: After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is
assessed by:

o Intracellular Cytokine Staining: Cells are stained for intracellular IL-17A and analyzed by
flow cytometry.

o ELISA: The concentration of secreted IL-17A in the cell culture supernatant is measured
by ELISA.
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o gPCR: The expression of RORyt and IL-17A mRNA is quantified by quantitative real-time
PCR.

Psoriasis Clinical Trial Protocol (General Overview)

Clinical trials for psoriasis typically follow a structured protocol to assess the efficacy and safety
of new treatments.

General Workflow for a Psoriasis Clinical Trial

Patient Screening

Inclusion/Exclusion Criteria
Baseline Assessment
PASI, sPGA, etc.

Drug vs. Placebo

Treatment Period

Regular intervals

Follow-up Assessments

e.g., PASI 75 at Week 16

Primary EndpointAnalysisT
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Workflow for Psoriasis Clinical Trial

Key Components:

« Patient Population: Adults with moderate to severe chronic plague psoriasis, typically defined
by a Psoriasis Area and Severity Index (PASI) score = 12, a static Physician's Global
Assessment (SPGA) score > 3, and body surface area (BSA) involvement > 10%.
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o Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
e Assessments:

o Efficacy: The primary endpoint is often the proportion of patients achieving a 75%
improvement in PASI score from baseline (PASI 75) at a specific time point (e.g., 12 or 16
weeks). Other endpoints include PASI 50, PASI 90, PASI 100, and changes in sPGA.

o Safety: Monitoring of adverse events, laboratory parameters, and vital signs.

o PASI Assessment: The PASI score is a composite score that evaluates the severity of
erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic plaques,
as well as the extent of BSA involvement in four body regions (head, trunk, upper
extremities, and lower extremities).

Conclusion

Vimirogant and Cedirogant represent a novel oral therapeutic approach for psoriasis by
targeting the RORyt/Th17 pathway. Preclinical data for Vimirogant demonstrated potent and
selective inhibition of RORyt. Clinical data from Phase Il trials for both compounds showed
signals of efficacy in reducing the severity of psoriasis. However, the discontinuation of
Cedirogant's development due to preclinical toxicology findings highlights the challenges in
developing safe and effective RORyt modulators. Further investigation into the long-term safety
and efficacy of RORyt inhibitors like Vimirogant is warranted to determine their ultimate
therapeutic potential in psoriasis and other autoimmune diseases. This guide provides a
framework for understanding the comparative profiles of these two agents based on the
currently available scientific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b14010261?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ROR_gamma_-IN-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. researchgate.net [researchgate.net]

3. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis
in vivo - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. Cedirogant in adults with psoriasis: a phase Il, randomized, placebo-controlled clinical trial
- PubMed [pubmed.ncbi.nim.nih.gov]

e 6. academic.oup.com [academic.oup.com]
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and-cedirogant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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